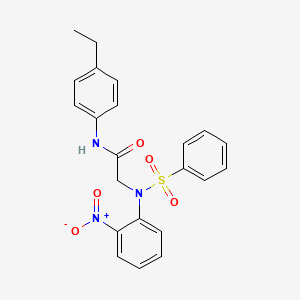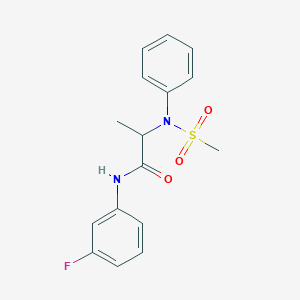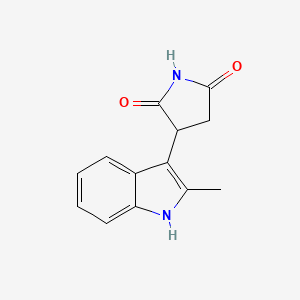![molecular formula C17H17N3O2S B4017822 N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4017822.png)
N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)phenylalanine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phenyl derivatives like N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)phenylalanine involves multiple steps, including the condensation of 2-amino-3-carbethoxy-4,5-dimethyl thiophene to form the base thieno[2,3-d]pyrimidin-4(3H)-one structure, followed by further functionalization. These synthesis pathways aim to introduce specific substituents that can enhance the compound's biological activity (Santagati et al., 2002), (Alagarsamy et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a thieno[2,3-d]pyrimidin-4-yl core, which is essential for their pharmacological properties. Detailed structural analysis can be performed using techniques such as NMR, IR, and X-ray crystallography to determine the precise arrangement of atoms and the stereochemistry of the molecule (Fu-b, 2014).
Chemical Reactions and Properties
Chemical reactions involving N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)phenylalanine can include nucleophilic substitutions, cyclizations, and condensations with other chemical entities to modify its chemical structure and, consequently, its biological activity. These reactions are crucial for the synthesis of derivatives with enhanced or targeted pharmacological effects (Wagner et al., 1993).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a significant role in the compound's behavior in biological systems and its formulation for potential applications. These properties are determined using various analytical methods and contribute to understanding the compound's stability and solubility profile (Repich et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with biological molecules, are essential for predicting the compound's behavior in physiological environments. Studies focusing on these aspects can provide insights into the compound's mechanism of action and potential pathways for metabolic processing in the body (Prajapati & Thakur, 2005).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P264, P270, P301 + P312, and P501, which advise washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, calling a POISON CENTER or doctor if you feel unwell, and disposing of contents/container in accordance with local regulations .
Propriétés
IUPAC Name |
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10-11(2)23-16-14(10)15(18-9-19-16)20-13(17(21)22)8-12-6-4-3-5-7-12/h3-7,9,13H,8H2,1-2H3,(H,21,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCLRZBSYTWDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC(CC3=CC=CC=C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4017757.png)
![2,4-dichloro-N-(2-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4017778.png)
![methyl 4-oxo-4-{[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}butanoate](/img/structure/B4017783.png)


![N-{4-[3-(octahydro-1(2H)-quinolinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4017801.png)
![(3,4-dimethoxybenzyl)[3-(2-furyl)-3-phenylpropyl]amine](/img/structure/B4017803.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4017806.png)
![2,2'-{(phenylmethylene)bis[(4,6-dihydroxy-5,2-pyrimidinediyl)thio]}diacetic acid](/img/structure/B4017807.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4017810.png)
![1-phenyl-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4017815.png)
![2-{[2-(benzyloxy)ethyl]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4017820.png)